
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, a pyridazine ring, and a propanamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Propanamide is a functional group derived from propanoic acid where the -OH group is replaced by an -NH2 group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For example, furan can undergo electrophilic aromatic substitution reactions . The pyridazine ring might undergo nucleophilic substitution reactions at the carbon between the two nitrogen atoms. The propanamide group could participate in hydrolysis reactions to form propanoic acid and an amine.Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis of Novel Derivatives
The synthesis and characterization of heterocyclic compounds, including pyridazinones, oxadiazoles, and triazoles, are significant areas of research. These compounds, bearing furan and thiophene moieties, have been synthesized through various methods and evaluated for their antimicrobial activities against bacteria and fungi. For instance, studies have explored the ring transformation of furanones into different heterocyclic systems, demonstrating their potential in creating biologically active molecules (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Antimicrobial and Antiviral Activities
Several research efforts have focused on the antimicrobial and antiviral properties of novel heterocyclic derivatives. These compounds have shown promising activities against a range of microbial pathogens and viruses. For example, derivatives of 2(3H)-furanones have been reported to exhibit antiviral activity against HAV and HSV-1, highlighting their potential therapeutic applications (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Bioactivity and Pharmaceutical Applications
Research on the bioactivity of compounds containing furan and pyridazinone moieties extends to evaluating their potential as anti-inflammatory and anticancer agents. Compounds have been synthesized and tested in vivo for their anti-inflammatory activity, with some showing significant effects comparable to known anti-inflammatory drugs. Additionally, docking studies have been performed to understand the interaction of these compounds with biological targets, such as COX-2 protein, further indicating their pharmaceutical relevance (Boukharsa et al., 2018).
Eigenschaften
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(2-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13(19(24)20-15-6-3-4-8-17(15)26-2)12-22-18(23)10-9-14(21-22)16-7-5-11-25-16/h3-11,13H,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHDKHKDCKVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

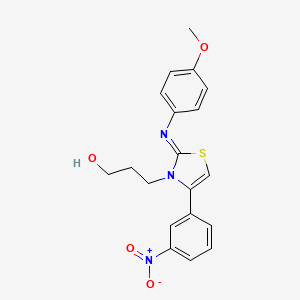
![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)
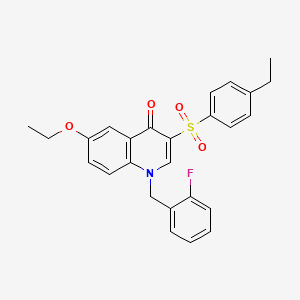
![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
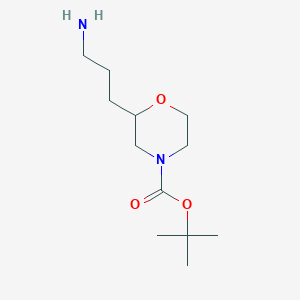
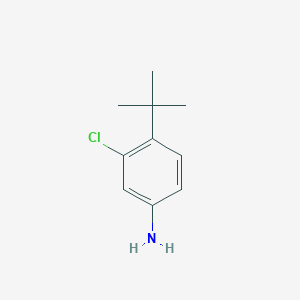
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)
![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

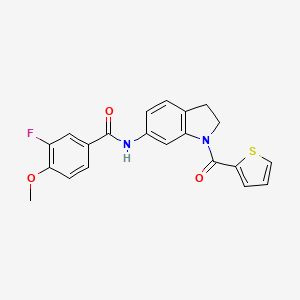

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)
![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)
![Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)